molecular formula C12H14N4O2 B11865808 Methyl 1-(3-cyanopyrazin-2-yl)piperidine-3-carboxylate

Methyl 1-(3-cyanopyrazin-2-yl)piperidine-3-carboxylate

Cat. No.: B11865808
M. Wt: 246.27 g/mol
InChI Key: CTXXRIMWMXMGKQ-UHFFFAOYSA-N
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Description

Methyl 1-(3-cyanopyrazin-2-yl)piperidine-3-carboxylate is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a methyl carboxylate group and at the 1-position with a 3-cyanopyrazine moiety. The pyrazine ring’s electron-withdrawing cyano group enhances electrophilic reactivity, while the ester group contributes to lipophilicity, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis typically involves reductive amination or nucleophilic substitution reactions, as seen in analogs (e.g., ).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

methyl 1-(3-cyanopyrazin-2-yl)piperidine-3-carboxylate

InChI

InChI=1S/C12H14N4O2/c1-18-12(17)9-3-2-6-16(8-9)11-10(7-13)14-4-5-15-11/h4-5,9H,2-3,6,8H2,1H3

InChI Key

CTXXRIMWMXMGKQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCN(C1)C2=NC=CN=C2C#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

In this pathway, the piperidine nitrogen acts as a nucleophile, displacing a halide (e.g., chloride) from the pyrazine ring. A representative procedure involves reacting methyl piperidine-3-carboxylate with 3-cyanopyrazine-2-chloride in the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in anhydrous tetrahydrofuran (THF) or 1,4-dioxane. The base deprotonates the piperidine nitrogen, enhancing its nucleophilicity and facilitating substitution at the pyrazine’s C2 position.

Reaction Conditions:

  • Temperature: 0°C to room temperature (RT)

  • Solvent: THF or 1,4-dioxane

  • Base: NaH (2 equivalents)

  • Duration: 3–12 hours

Post-reaction workup typically involves quenching with saturated ammonium chloride, extraction with methyl tert-butyl ether (MTBE) or dichloromethane (DCM), and purification via flash chromatography.

Optimization of Substituent Positioning

Regioselectivity is critical, as competing reactions at alternative pyrazine positions can occur. Steric and electronic factors favor substitution at the C2 position due to the electron-withdrawing cyano group at C3, which activates the adjacent carbon for nucleophilic attack. Computational studies suggest that the transition state for C2 substitution is lower in energy compared to other positions, aligning with experimental outcomes.

Esterification Strategies for Carboxylate Functionalization

The methyl ester group in this compound is often introduced via esterification of a precursor carboxylic acid or through direct synthesis using pre-esterified piperidine derivatives.

Fisher Esterification of Carboxylic Acid Intermediates

If the synthetic pathway begins with piperidine-3-carboxylic acid, Fisher esterification with methanol under acidic conditions (e.g., sulfuric acid or HCl) is employed. For example, refluxing the acid in methanol with concentrated H2SO4 (1–2 equivalents) for 12–24 hours achieves near-quantitative conversion to the methyl ester.

Typical Conditions:

ParameterValue
Temperature60–80°C (reflux)
CatalystH2SO4 (1.5 equivalents)
SolventMethanol (excess)
Yield85–95%

Direct Use of Methyl Piperidine-3-carboxylate

To bypass separate esterification steps, many protocols start with methyl piperidine-3-carboxylate as the substrate. This strategy simplifies the synthesis, as the ester group remains intact during subsequent reactions. For instance, methyl piperidine-3-carboxylate reacts directly with 3-cyanopyrazine-2-chloride under NAS conditions, eliminating the need for post-substitution functionalization.

Protective Group Chemistry in Multi-Step Syntheses

Complex synthetic routes often incorporate protective groups to prevent undesired side reactions. The tert-butoxycarbonyl (Boc) group is frequently used to shield the piperidine nitrogen during pyrazine substitution.

Boc Protection and Deprotection Workflow

  • Protection: Treating piperidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine) yields tert-butyl piperidine-3-carboxylate.

  • Substitution: The Boc-protected piperidine undergoes NAS with 3-cyanopyrazine-2-chloride under standard conditions.

  • Deprotection: Hydrolysis of the Boc group using hydrochloric acid (HCl) in 1,4-dioxane or trifluoroacetic acid (TFA) in DCM releases the secondary amine, which is subsequently esterified if necessary.

Key Advantages:

  • Prevents N-alkylation side reactions.

  • Enhances solubility of intermediates in organic solvents.

Alternative Pathways via Reductive Amination and Cyclization

While less common, reductive amination offers an alternative route for constructing the piperidine ring. For example, condensing a pyrazine-containing aldehyde with a β-amino ester, followed by hydrogenation, can yield the piperidine scaffold.

Reductive Amination Protocol

  • Condensation: React 3-cyanopyrazine-2-carbaldehyde with methyl 3-aminopropionate in methanol.

  • Cyclization: Reduce the imine intermediate using sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) over palladium on carbon (Pd/C).

  • Esterification: If needed, perform final esterification under acidic conditions.

Challenges:

  • Requires precise stoichiometry to avoid over-reduction.

  • Lower yields (~60–70%) compared to NAS routes.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of primary preparation methods:

MethodYield (%)Purity (%)ScalabilityKey Limitations
NAS + Boc Protection75–85≥98HighRequires deprotection
Direct NAS80–90≥95ModerateSensitive to moisture
Reductive Amination60–70≥90LowComplex workup

Industrial-Scale Production Considerations

For large-scale synthesis, NAS routes using methyl piperidine-3-carboxylate and 3-cyanopyrazine-2-chloride are preferred due to their reproducibility and reduced step count. Patent EP3829716B1 highlights a pilot-scale procedure producing 60 g of a related compound with >99% purity via NAS, underscoring the method’s industrial viability. Critical factors include:

  • Solvent Recovery: THF and dioxane are distilled and reused to minimize costs.

  • Catalyst Optimization: Switching from NaH to KOtBu improves reaction kinetics and safety .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-cyanopyrazin-2-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

1.1. Anticancer Potential

Preliminary studies indicate that methyl 1-(3-cyanopyrazin-2-yl)piperidine-3-carboxylate may exhibit anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit specific enzymes or receptors involved in cancer progression. For instance, derivatives of cyanopyrazine have shown promise in modulating pathways associated with various cancers, including non-small cell lung cancer and colorectal cancer .

Case Study:
A study involving related compounds demonstrated significant inhibition of checkpoint kinases (CHK1 and CHK2), which are critical in cell cycle regulation and cancer therapy. The modification of the cyanopyrazine moiety enhanced selectivity and potency against these kinases, suggesting that this compound could similarly be optimized for anticancer activity .

1.2. Neurological Applications

The compound's structural features may also confer neuroprotective properties. Research into similar piperidine derivatives has indicated their potential as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases like Alzheimer's . The interaction studies are crucial for understanding how this compound interacts with neurotransmitter systems.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions that ensure structural integrity while achieving high purity levels. Common synthetic routes may include:

  • Formation of the Piperidine Ring: Starting from appropriate precursors, the piperidine structure is formed through cyclization reactions.
  • Introduction of the Cyanopyrazine Moiety: This can be achieved via nucleophilic substitution or coupling reactions.
  • Carboxylation: The final step often involves the introduction of the carboxylate group through carboxylic acid derivatives or direct carboxylation methods.

These synthetic approaches allow for efficient production while maintaining the compound's bioactive properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Variations in substituents can significantly influence pharmacological outcomes:

SubstituentActivityIC50 (µM)Notes
Cyanopyrazine moietyHigh potential for inhibitionVariesCritical for interaction with biological targets
Piperidine ringEssential for stability-Provides structural integrity
Carboxylate groupEnhances solubility-Important for pharmacokinetics

Comparative Analysis with Related Compounds

This compound shares structural similarities with several other compounds that have been studied for their biological activities:

Compound NameStructural FeaturesUnique Aspects
Methyl piperidine-3-carboxylatePiperidine ring, carboxylate groupLacks cyanopyrazine moiety
1-(3-cyanopyrazin-2-yl)piperazinePiperazine ring instead of piperidineDifferent nitrogen heterocycle
N-(4-pyridinyl)piperidineContains a pyridinyl groupDifferent aromatic substitution

These comparisons highlight how variations in substitution patterns can affect biological properties and therapeutic potentials .

Mechanism of Action

The mechanism of action of Methyl 1-(3-cyanopyrazin-2-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Effects

Table 1: Key Structural and Physical Property Comparisons
Compound Name Substituent (Pyrazine) Piperidine Position Melting Point (°C) Molecular Weight Yield (%)
Methyl 1-(3-cyanopyrazin-2-yl)piperidine-3-carboxylate 3-CN 3-COOCH₃ Not reported Calculated: ~289 Not reported
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid 6-CH₃ 3-COOH 185–186.5 221.25 Not reported
1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid 6-CH₃ 4-COOH 151–152 221.25 Not reported
Methyl 1-((3,4-dimethoxyanthraquinon-2-yl)sulfonyl)piperidine-3-carboxylate Sulfonyl-anthraquinone 3-COOCH₃ 64–67 (dec.) ~512.06 95
  • Substituent Impact: Cyano vs. Carboxylate Position: Piperidine-3-carboxylates (e.g., target compound) exhibit higher melting points than 4-carboxylate isomers, suggesting stronger intermolecular interactions (e.g., hydrogen bonding) in the solid state .

Physicochemical Properties

  • Lipophilicity : The methyl ester in the target compound increases lipophilicity compared to carboxylic acid analogs (e.g., compounds in ), which may enhance membrane permeability in biological systems.
  • Solubility: Sulfonyl-containing analogs (e.g., ) may exhibit lower solubility in non-polar solvents due to their polar sulfonyl groups, whereas the cyano-pyrazine moiety could balance polarity.

Analytical Data Consistency

  • HRMS Validation : Analogs like the pyrazolo[1,5-a]pyrimidine derivative (calculated m/z 484.2267, found 484.2268 ) demonstrate precise mass spectrometry validation, a standard practice for confirming the target compound’s structure.
  • NMR Trends : Piperidine-3-carboxylates show characteristic shifts for the ester carbonyl (~170 ppm in ¹³C NMR) and pyrazine protons (~8–9 ppm in ¹H NMR), consistent across derivatives .

Biological Activity

Methyl 1-(3-cyanopyrazin-2-yl)piperidine-3-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyanopyrazinyl group and a carboxylate moiety. Its molecular formula is C12_{12}H14_{14}N4_{4}O2_2, with a molecular weight of approximately 246.27 g/mol. The structural characteristics of this compound may influence its interaction with biological targets.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits various biological activities relevant to pharmacology, including:

  • Enzyme Inhibition : Compounds with similar structures have been investigated for their potential as inhibitors of specific enzymes involved in disease processes, such as kinases associated with cancer and neurological disorders .
  • Cell Proliferation : In vitro studies have indicated that related compounds can decrease cell proliferation in cancer models. For example, compounds targeting CHK1 have shown significant effects on glioblastoma cell lines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibitors of kinases (e.g., CHK1),
AntiproliferativeDecrease in cell growth in glioblastoma cells
SelectivityHigh selectivity for specific kinases ,

Case Studies and Research Findings

  • CHK1 Inhibition : A study focusing on piperidine derivatives demonstrated that modifications to the structure could enhance the potency and selectivity of CHK1 inhibitors. Methyl 1-(3-cyanopyrazin-2-yl)piperidine derivatives showed promising results in inhibiting CHK1 activity, which is crucial for regulating the cell cycle and DNA repair mechanisms .
  • Pharmacokinetics : Research on related compounds has revealed important pharmacokinetic parameters. For instance, one study reported the clearance rates and half-lives of various piperidine derivatives, highlighting the importance of structural modifications for improving bioavailability and metabolic stability .

Table 2: Pharmacokinetic Parameters of Related Compounds

CompoundClearance (mL/min/kg)Volume of Distribution (L/kg)Half-Life (min)Bioavailability (%)
Compound A140.68042
Compound B200.86050

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Kinase Inhibition : The compound may act as an ATP-competitive inhibitor, binding to the active site of kinases such as CHK1, thereby disrupting their function in cell cycle regulation .
  • Gene Regulation : Compounds similar to methyl 1-(3-cyanopyrazin-2-yl)piperidine derivatives have been shown to modulate gene expression related to cell growth and inflammatory responses, indicating a broader impact on cellular signaling pathways .

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